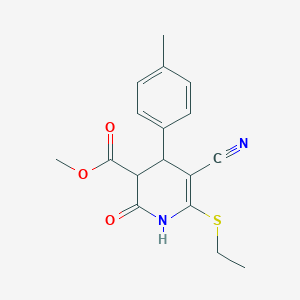

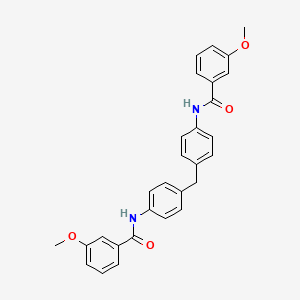

![molecular formula C19H18FN5OS B11661418 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、トリアゾール誘導体類に属する複雑な有機化合物です。

合成法

合成経路と反応条件

2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、一般的に複数のステップを伴います。

トリアゾール環の形成: 最初のステップは、適切な前駆体の環化によってトリアゾール環を形成することです。これは、適切な触媒の存在下、還流条件でエチルフェニルケトンとヒドラジン水和物を反応させることによって達成できます。

チオエーテルの形成: 次に、トリアゾール誘導体は、チオ尿素などの含硫黄試薬と反応させてスルファニル基を導入します。

ヒドラジドの形成: 中間体は、さらに無水酢酸と反応させてアセトヒドラジド誘導体を形成します。

シッフ塩基の形成: 最後に、アセトヒドラジドを酸性条件下で4-フルオロベンズアルデヒドと縮合させて目的の化合物を得ます。

工業的生産方法

この化合物の工業的生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および工業規格を満たすための厳格な品質管理が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting ethyl phenyl ketone with hydrazine hydrate in the presence of a suitable catalyst under reflux conditions.

Thioether Formation: The triazole derivative is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfanyl group.

Hydrazide Formation: The intermediate product is further reacted with acetic anhydride to form the acetohydrazide derivative.

Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-fluorobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。

還元: 還元反応は、シッフ塩基部分を標的にし、対応するヒドラジドに戻すことができます。

置換: この化合物中の芳香族環は、ニトロ化やハロゲン化などの求電子置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応は、通常酸性条件下で、ニトロ化には硝酸、臭素化には臭素などの試薬を必要とします。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: 還元されたヒドラジド誘導体。

置換: ニトロ化またはハロゲン化されたトリアゾール誘導体。

科学研究の応用

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、さまざまな改変を可能にし、有機合成において汎用性の高い中間体となっています。

生物学

生物学的に、この化合物は抗菌剤および抗真菌剤として潜在能力を示しています。生物学的マクロ分子と相互作用する能力により、さらなる薬理学的試験の候補となります。

医学

医薬品化学では、この化合物は抗癌剤としての可能性を探求されています。そのトリアゾール環とシッフ塩基部分は、さまざまな生物学的標的に対して相互作用することが知られており、癌細胞の増殖を阻害する可能性があります。

産業

工業的には、この化合物は、熱安定性や独自の電子特性などの特定の特性を持つ新しい材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its triazole ring and Schiff base moiety are known to interact with various biological targets, potentially inhibiting cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

作用機序

2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素または受容体に結合し、その活性を阻害することができます。シッフ塩基部分は、タンパク質中の求核部位と共有結合を形成し、細胞プロセスの中断につながります。これらの相互作用は、癌細胞のアポトーシスを引き起こしたり、微生物の増殖を阻害したりすることができます。

類似化合物との比較

類似化合物

- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(2-ナフチル)メチリデン]アセトヒドラジド

- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(3-メチル-2-チエニル)メチリデン]アセトヒドラジド

- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(5-メチル-2-チエニル)メチリデン]アセトヒドラジド

独自性

類似化合物と比較して、2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、フルオロフェニル基の存在によって際立っています。このフッ素原子は、化合物の親油性と代謝安定性を高めることにより、化合物の生物活性を高める可能性があります。さらに、この化合物における官能基の特定の配置は、生物学的標的とのユニークな相互作用を可能にし、より強力で選択的な効果をもたらす可能性があります。

この詳細な概要は、2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの合成、反応、応用、作用機序、および類似化合物との比較を網羅した、包括的な理解を提供します。

特性

分子式 |

C19H18FN5OS |

|---|---|

分子量 |

383.4 g/mol |

IUPAC名 |

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C19H18FN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |

InChIキー |

FFMPKBUCDRUXEV-CIAFOILYSA-N |

異性体SMILES |

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |

正規SMILES |

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)](/img/structure/B11661353.png)

![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)

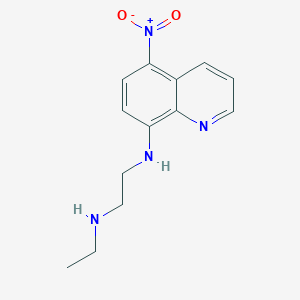

![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)

![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)

![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)

![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)

![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)

![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)

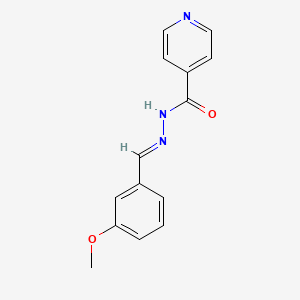

![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)